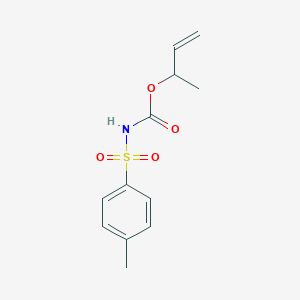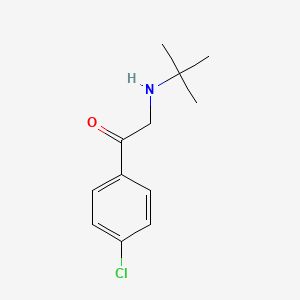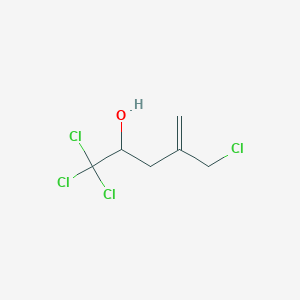
1-Chloro-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C2H3ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,2-trichloroethane or cis-1,2-dichloroethylene with hydrogen fluoride (HF) in the presence of a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures between 0.1 to 0.8 MPa . The product is then purified through condensation, tail gas absorption, liquid-phase layering, washing, and distillation.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoroethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2,2-Difluoroethanol.
Oxidation: 2,2-Difluoroacetaldehyde or 2,2-difluoroacetic acid.
Reduction: Ethane derivatives.
Applications De Recherche Scientifique
1-Chloro-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of fluoropolymers and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2-difluoroethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure.
Pathways Involved: It can affect metabolic pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
2-Chloro-1,1-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1-Dichloro-2,2-difluoroethane: Contains two chlorine atoms instead of one.
2,2-Difluoroethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Propriétés
Numéro CAS |
90179-79-6 |
|---|---|
Formule moléculaire |
C2H3ClF2O |
Poids moléculaire |
116.49 g/mol |
Nom IUPAC |
1-chloro-2,2-difluoroethanol |
InChI |
InChI=1S/C2H3ClF2O/c3-1(6)2(4)5/h1-2,6H |
Clé InChI |
GEIJSUNHFIHUTE-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)


![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)



